4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
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Overview
Description
4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.4]nonane core, which is a bicyclic system with a shared quaternary carbon atom. The presence of sulfur and nitrogen atoms in the ring system adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione can be achieved through various synthetic routes. One common method involves the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method allows for the construction of the spiro[4.4]nonane skeleton with high enantioselectivity and yield . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high efficiency and scalability.
Chemical Reactions Analysis
4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may lead to the formation of thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a ligand for studying enzyme-substrate interactions. In medicine, it may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities. In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the ring system allows it to form strong interactions with biological molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione include other spirocyclic compounds with sulfur and nitrogen atoms in their structures. Examples include spiro[4.4]nonane derivatives and bicyclo[3.3.1]nonane derivatives. These compounds share similar structural features but may differ in their reactivity and biological activities. The unique combination of sulfur and nitrogen atoms in this compound sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H17NO3S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
7,7-dioxo-4-(2-phenylethyl)-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C14H17NO3S2/c16-13-10-19-14(7-9-20(17,18)11-14)15(13)8-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
PBIPJUBQHDHJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC12N(C(=O)CS2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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